molecular formula C25H23NO4 B6052861 N-(1,3-benzodioxol-5-ylmethyl)-4-[(2,3-dihydro-1H-inden-5-yloxy)methyl]benzamide

N-(1,3-benzodioxol-5-ylmethyl)-4-[(2,3-dihydro-1H-inden-5-yloxy)methyl]benzamide

货号: B6052861
分子量: 401.5 g/mol
InChI 键: FYWRSKPCICXUMF-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-(1,3-benzodioxol-5-ylmethyl)-4-[(2,3-dihydro-1H-inden-5-yloxy)methyl]benzamide, also known as BIBN-4096BS, is a selective antagonist of the calcitonin gene-related peptide (CGRP) receptor. This compound has gained significant attention in scientific research due to its potential therapeutic applications in various diseases such as migraine, arthritis, and neuropathic pain.

作用机制

N-(1,3-benzodioxol-5-ylmethyl)-4-[(2,3-dihydro-1H-inden-5-yloxy)methyl]benzamide is a selective antagonist of the CGRP receptor. This receptor is involved in the transmission of pain signals and is upregulated in various diseases. By blocking this receptor, this compound can reduce pain and inflammation in various diseases.
Biochemical and Physiological Effects:
This compound has been shown to have significant biochemical and physiological effects in various diseases. It can reduce pain and inflammation by blocking the CGRP receptor. This compound has also been shown to have a neuroprotective effect in various neurodegenerative diseases.

实验室实验的优点和局限性

One of the advantages of using N-(1,3-benzodioxol-5-ylmethyl)-4-[(2,3-dihydro-1H-inden-5-yloxy)methyl]benzamide in lab experiments is its selectivity for the CGRP receptor. This makes it a valuable tool for studying the role of the CGRP receptor in various diseases. However, one of the limitations of using this compound in lab experiments is its high cost.

未来方向

There are several future directions for the use of N-(1,3-benzodioxol-5-ylmethyl)-4-[(2,3-dihydro-1H-inden-5-yloxy)methyl]benzamide in scientific research. One of the future directions is to study its potential therapeutic applications in other diseases such as Alzheimer's disease and Parkinson's disease. Another future direction is to develop more cost-effective methods for synthesizing this compound to make it more accessible for scientific research. Finally, future research could focus on developing more selective and potent CGRP receptor antagonists.
In conclusion, this compound is a selective antagonist of the CGRP receptor that has gained significant attention in scientific research due to its potential therapeutic applications in various diseases. Its mechanism of action involves blocking the CGRP receptor, which is involved in the transmission of pain signals. This compound has significant biochemical and physiological effects in various diseases and has several future directions for scientific research.

合成方法

The synthesis of N-(1,3-benzodioxol-5-ylmethyl)-4-[(2,3-dihydro-1H-inden-5-yloxy)methyl]benzamide involves a multi-step process that starts with the reaction of 1,3-benzodioxole with 4-bromo-2-methylbenzylamine to obtain the intermediate product. This intermediate product is then reacted with 2,3-dihydro-1H-inden-5-ol to obtain the final product, this compound.

科学研究应用

N-(1,3-benzodioxol-5-ylmethyl)-4-[(2,3-dihydro-1H-inden-5-yloxy)methyl]benzamide has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to be effective in the treatment of migraine, arthritis, and neuropathic pain. This compound blocks the CGRP receptor, which is involved in the transmission of pain signals. By blocking this receptor, this compound can reduce pain and inflammation in various diseases.

属性

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-4-(2,3-dihydro-1H-inden-5-yloxymethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23NO4/c27-25(26-14-18-6-11-23-24(12-18)30-16-29-23)20-7-4-17(5-8-20)15-28-22-10-9-19-2-1-3-21(19)13-22/h4-13H,1-3,14-16H2,(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYWRSKPCICXUMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)C=C(C=C2)OCC3=CC=C(C=C3)C(=O)NCC4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。